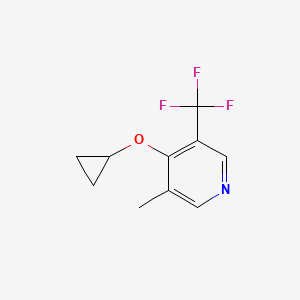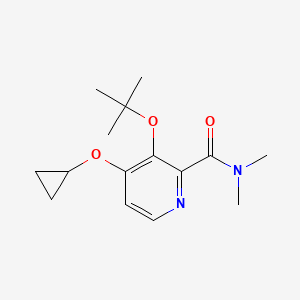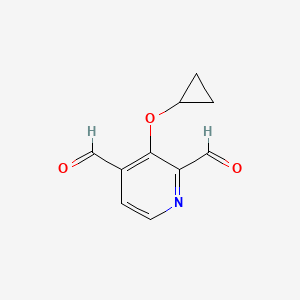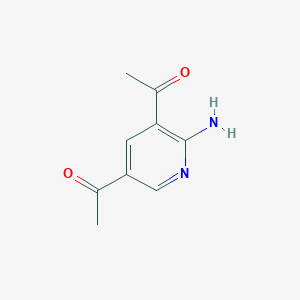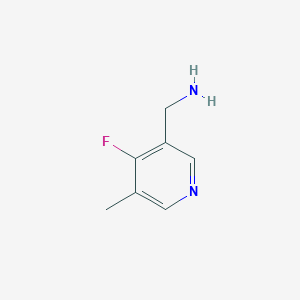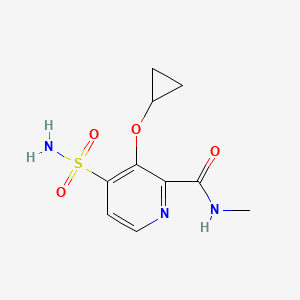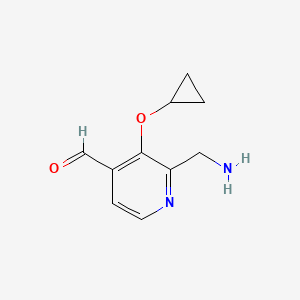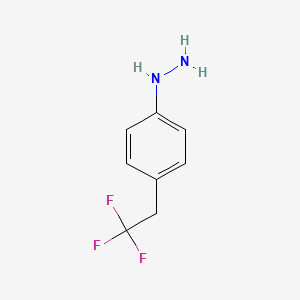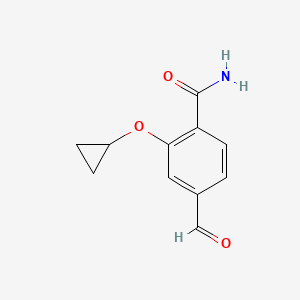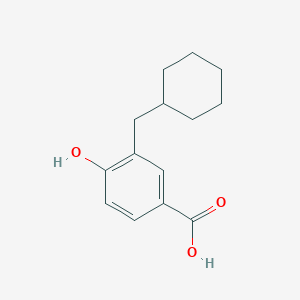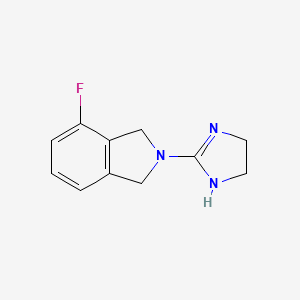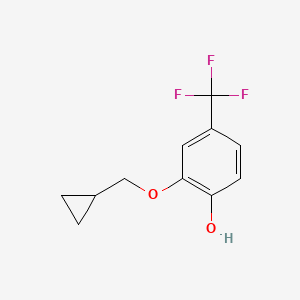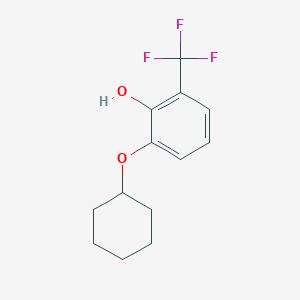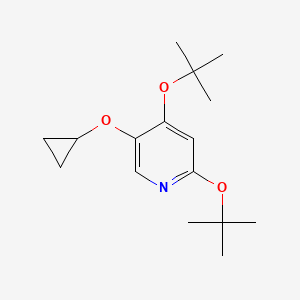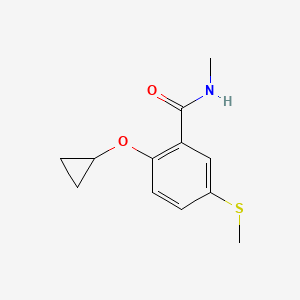
2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method involves the use of lithium diisopropylamide (LDA) as a base to promote the reaction . The reaction conditions are mild, and the process is efficient and selective, avoiding the use of transition metal catalysts or organometallic reagents .
Análisis De Reacciones Químicas
2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N-methyl-4-(methylthio)benzamide: This compound has a similar structure but with the methylthio group positioned differently on the benzamide core.
2-Cyclopropoxy-5-(methylthio)benzamide: This compound lacks the N-methyl group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N-methyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H15NO2S/c1-13-12(14)10-7-9(16-2)5-6-11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
FQGWVQZYOKWAHH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=C1)SC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


